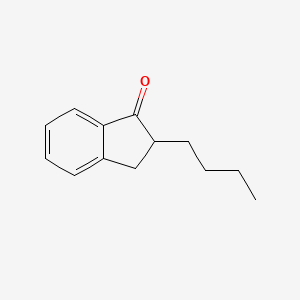

2-Butyl-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-3-6-11-9-10-7-4-5-8-12(10)13(11)14/h4-5,7-8,11H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYXNIWXOXKRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392178 | |

| Record name | 2-Butyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76937-26-3 | |

| Record name | 2-Butyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Indanone Scaffolds in Synthetic and Applied Chemistry

The 1-indanone (B140024) core, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a prominent motif in a multitude of natural products and pharmacologically active compounds. rsc.orgresearchgate.netresearchgate.net This structural unit's significance is underscored by its presence in molecules developed for treating neurodegenerative disorders; a notable example is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which is built upon an indanone framework. researchgate.netnih.gov

Beyond their medicinal importance, indanone derivatives are pivotal intermediates in organic synthesis. guidechem.com Their inherent reactivity and structural rigidity make them ideal starting materials for constructing more complex molecular frameworks, including spirocyclic and fused-ring systems. rsc.org Chemists have developed a wide array of metal-catalyzed and metal-free methods to synthesize and functionalize the indanone core, highlighting its role as a versatile platform in modern synthetic methodology. rsc.orgguidechem.com Furthermore, the applications of indanones extend into materials science, where they have been employed as components in organic functional materials, dyes, and organic light-emitting diodes (OLEDs). rsc.org

Overview of Dihydroindenone Derivatives in Advanced Research

The dihydroindenone scaffold, specifically 2,3-dihydro-1H-inden-1-one, serves as a critical structural backbone for a variety of derivatives explored in advanced chemical research. The functionalization at different positions on this core allows for the fine-tuning of chemical and biological properties, leading to novel applications.

Recent research has focused significantly on the synthesis and activity of substituted dihydroindenones. For instance, a series of novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov This activity gives them potent antitumor and anti-angiogenic properties, representing a promising avenue for cancer therapy research. nih.gov One particularly effective derivative was found to induce cancer cell apoptosis by downregulating the mitochondrial membrane potential and promoting the generation of reactive oxygen species. nih.gov

The synthesis of these derivatives often involves sophisticated catalytic methods. Transition-metal catalysis, for example, has been used to achieve the regioselective preparation of both 2- and 3-substituted indanones from the same starting materials, simply by changing the catalyst. chinesechemsoc.org Such methods are highly valued for their efficiency and atom economy. chinesechemsoc.org Other approaches include the nickel-catalyzed reductive cyclization of enones to produce chiral indanones, which are valuable in the synthesis of medically important molecules. organic-chemistry.org These advanced synthetic strategies demonstrate the ongoing innovation in accessing functionally diverse dihydroindenone derivatives for various scientific investigations. organic-chemistry.orgnih.gov

Scope and Research Trajectory for 2 Butyl 2,3 Dihydro 1h Inden 1 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to this compound reveals several strategic disconnections, highlighting the key precursors and functional group interconversions necessary for its synthesis.

Key Precursors and Starting Materials for Indanone Construction

The fundamental starting point for many indanone syntheses involves the intramolecular cyclization of 3-arylpropanoic acids or their derivatives. researchgate.netnih.gov For 2-substituted indanones like the target molecule, a common strategy is the alkylation of an indanone enolate. nih.govnih.gov Therefore, retrosynthetic analysis suggests that 1-indanone is a primary precursor.

Key precursors for the indanone ring itself often originate from aromatic compounds that can undergo intramolecular Friedel-Crafts reactions. For instance, hydrocinnamic acid can be cyclized to form 1-indanone. beilstein-journals.org Other important starting materials include 2-alkylcinnamaldehydes, which can be converted to 2-alkylindanones through a series of reactions. nih.govacs.org In some approaches, aromatic acids and α,β-unsaturated ketones serve as the building blocks in ruthenium-catalyzed tandem reactions. acs.org

| Precursor Type | Specific Example | Target Intermediate |

| Arylpropanoic Acid | Hydrocinnamic acid | 1-Indanone |

| Cinnamaldehyde Derivative | 2-Alkylcinnamaldehyde | 2-Alkyl-1H-inden-1-yl acetate (B1210297) |

| Aromatic Acid & Unsaturated Ketone | o-Toluic acid & Ethyl vinyl ketone | Spiroindanone/2-substituted indanone |

Functional Group Interconversions Relevant to 2-Substituted Indanones

The introduction of the butyl group at the 2-position is a critical functional group interconversion. This is often achieved through the α-alkylation of a pre-formed 1-indanone. orgsyn.org This process typically involves the generation of an enolate from 1-indanone using a suitable base, followed by reaction with an alkyl halide, such as butyl bromide. researchgate.net

Another important transformation is the conversion of other functional groups into the desired ketone. For example, 2-alkyl-1H-inden-1-yl acetates, derived from 2-alkylcinnamaldehydes, can be hydrolyzed to yield the corresponding 2-alkylindanones. nih.govacs.org This highlights the versatility of functional group interconversions in achieving the target structure.

Classical and Modern Approaches to the 2,3-Dihydro-1H-inden-1-one Core Construction

The construction of the indanone core can be achieved through a variety of classical and modern synthetic methods. These range from traditional acid-catalyzed cyclizations to more contemporary transition-metal-catalyzed and multi-component reactions.

Friedel-Crafts Acylation and Related Cyclizations

The intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. nih.gov This reaction typically involves the cyclization of 3-arylpropanoic acid chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov For instance, 3-phenylpropanoic acid can be converted to its acid chloride and subsequently cyclized to yield 1-indanone. nih.gov

A notable variation involves the use of superacids, like triflic acid, which can promote the efficient one-pot synthesis of highly substituted indanones from aryl isopropyl ketones and benzaldehydes. rsc.org Iron(III) chloride (FeCl₃) has also been employed as a catalyst for the intramolecular Friedel-Crafts reaction of geminal diacetates derived from 2-alkylcinnamaldehydes, leading to 2-alkylindanones. researchgate.netnih.govacs.org

| Catalyst | Starting Materials | Product | Reference |

| AlCl₃ | 3-Arylpropanoic acid chloride | 1-Indanone | nih.gov |

| Triflic Acid | Aryl isopropyl ketone, Benzaldehyde | Highly substituted indanone | rsc.org |

| FeCl₃ | 2-Alkylcinnamaldehyde, Ac₂O | 2-Alkyl-1H-inden-1-yl acetate | nih.govacs.org |

Nucleophilic Addition and Intramolecular Annulation Strategies

Nucleophilic addition followed by intramolecular cyclization provides another powerful route to indanones. A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the one-pot synthesis of 2,3-disubstituted indanones from internal alkynes in water. acs.org This method is notable for its mild conditions and lack of need for an exogenous ligand. acs.org

Another strategy involves the base-mediated cyclization of appropriate precursors, followed by alkylation. For example, a one-pot process using a palladium catalyst can be employed to synthesize 2-substituted 1-indanones. nih.gov Michael addition reactions are also utilized, such as the addition of malononitrile (B47326) to indenones, to create more complex substituted indanone frameworks. researchgate.net

Multi-component Reactions and Domino Sequences

Multi-component reactions (MCRs) and domino (or cascade) sequences offer an efficient and atom-economical approach to complex molecules like substituted indanones. nih.gov These reactions allow for the formation of multiple bonds in a single synthetic operation without the need to isolate intermediates.

A ruthenium-catalyzed tandem coupling and cyclization of aromatic acids with α,β-unsaturated ketones has been shown to produce structurally diverse 1-indanone derivatives. nih.govacs.org Interestingly, the reaction conditions can be tuned to selectively yield either spiroindanones or 2-substituted 1-indanones by the addition of a manganese(II) additive and water. nih.gov Domino reactions involving bindone (B167395) and 1,3-dipolarophiles have also been used to create diverse spiro and fused indeno[1,2-a]fluorene derivatives. rsc.org Furthermore, a one-pot three-component reaction between ninhydrin, malononitrile, and various diamines in water provides a green and efficient route to indenoquinoxaline derivatives and other related scaffolds. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Tandem Coupling/Cyclization | Aromatic acid, α,β-Unsaturated ketone | Ruthenium catalyst | Spiroindanone or 2-Substituted indanone | nih.govacs.org |

| Domino Reaction | Bindone, 1,3-Dipolarophile | Base | Spiro and fused indeno[1,2-a]fluorine derivatives | rsc.org |

| Three-Component Reaction | Ninhydrin, Malononitrile, Diamine | Water, Catalyst-free | Indenoquinoxaline derivatives | nih.gov |

Rhodium-Catalyzed Carbonylative Arylation of Alkynes

A notable advancement in the synthesis of indanone frameworks involves the rhodium-catalyzed carbonylative arylation of alkynes. Research has demonstrated that indanones and indenones can be synthesized through the reaction of alkynes with arylboroxines under a carbon monoxide (CO) atmosphere, catalyzed by a rhodium complex. iyte.edu.tr This method offers a direct route to the indanone core.

In these reactions, higher yields of indanones were observed when using phenylboroxines with electron-donating methyl substituents in the para- and meta-positions, as compared to those with methoxy (B1213986) substituents. Conversely, the use of phenylboroxine with an electron-withdrawing group resulted in lower indanone yields. The nature of the alkyne also plays a role, with electron-poor diaryl acetylenes generally providing higher yields of indanones than electron-rich ones. iyte.edu.tr A general trend observed is that the yield of indanone is typically higher than that of the corresponding indenone. iyte.edu.tr

Another related rhodium-catalyzed [3+2] annulation reaction has been developed using 2-cyanophenylboronic acid, which reacts with alkynes to afford substituted indenones. williams.edu

Specific Approaches for 2-Alkyl Substituted Indanones

The introduction of an alkyl substituent at the C-2 position of the indanone ring is a key step in the synthesis of the target molecule. Various strategies have been developed to achieve this, ranging from classical enolate chemistry to advanced stereoselective methods.

The most common method for introducing an alkyl group at the C-2 position of an indanone is through the alkylation of its enolate. This involves the deprotonation of the indanone at the α-carbon using a strong base to form an enolate, which then acts as a nucleophile in a reaction with an alkyl halide, such as butyl bromide or butyl iodide.

The choice of base is crucial to ensure complete enolate formation and avoid side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are frequently employed for this purpose. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures.

A representative procedure for the synthesis of a 2-alkyl-1-indanone involves dissolving the starting 1-indanone in a suitable solvent, cooling the solution, and then adding the base dropwise to form the enolate. Subsequently, the alkylating agent (e.g., butyl bromide) is added, and the reaction is allowed to proceed to completion. The product, this compound, is then isolated and purified. A patent describes a similar synthesis for 2-methyl-1-indanone (B98384) where the crude product was obtained in high yield and subsequently purified by distillation. rsc.org

| Reagent/Condition | Purpose |

| 1-Indanone | Starting material |

| Lithium diisopropylamide (LDA) | Strong base to form the enolate |

| Butyl bromide/iodide | Alkylating agent to introduce the butyl group |

| Tetrahydrofuran (THF) | Aprotic solvent |

| Low temperature (e.g., -78 °C) | To control the reaction and minimize side products |

The synthesis of specific enantiomers of this compound requires stereoselective methods. This can be achieved through the use of chiral auxiliaries or catalysts, or by resolving a racemic mixture of the corresponding alcohol.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. mdpi.com In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the diastereoselective introduction of the butyl group.

A widely used class of chiral auxiliaries are the oxazolidinones, popularized by David Evans. williams.edu These auxiliaries can be acylated and then subjected to diastereoselective alkylation. williams.eduresearchgate.net For the synthesis of the target compound, an N-acyl oxazolidinone derivative would be deprotonated to form a chiral enolate. The subsequent alkylation with a butyl halide would proceed with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary. williams.edunih.gov After the alkylation step, the chiral auxiliary can be cleaved and recovered for reuse, yielding the enantiomerically enriched 2-butyl-substituted product. nih.gov

The general steps for this approach are:

Attachment of the chiral auxiliary to a suitable carboxylic acid precursor.

Deprotonation to form a chiral enolate.

Diastereoselective alkylation with a butyl halide.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched product.

| Chiral Auxiliary Class | Key Features |

| Oxazolidinones | High diastereoselectivity in enolate alkylations, well-established procedures, both enantiomers often commercially available. |

| Camphorsultams | Another class of effective chiral auxiliaries. |

| Pseudoephedrine | Can be used as a chiral auxiliary for alkylations. mdpi.com |

An alternative approach to obtaining enantiomerically pure this compound is through the enzymatic kinetic resolution of its corresponding racemic alcohol, 2-butyl-2,3-dihydro-1H-inden-1-ol. This alcohol can be prepared by the reduction of the racemic ketone.

Kinetic resolution involves the use of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. mdpi.com This results in a mixture of the acylated alcohol (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated. The resolved alcohol can be oxidized back to the enantiomerically pure ketone.

Research on the dynamic kinetic resolution of 2-hydroxy-1-indanone has been reported, where a lipase was used for the resolution step. mdpi.com This demonstrates the applicability of enzymatic methods for the resolution of indanol derivatives. Lipases from Pseudomonas fluorescens (Lipase AK) have been shown to be effective in such resolutions. mdpi.com

| Enzyme | Reaction Type | Selectivity |

| Lipase (e.g., from Pseudomonas fluorescens) | Transesterification/Acylation | Enantioselective acylation of one alcohol enantiomer |

Stereoselective Synthesis of this compound Enantiomers

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

One approach is the use of environmentally benign catalysts. For instance, a metal-free method for the synthesis of indanones has been developed using L-proline as an efficient and environmentally friendly catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes. nih.gov

Another green strategy involves the use of solid acid catalysts, which can often be recovered and reused, minimizing waste. Phosphate-impregnated titania has been reported as a reusable catalyst for the synthesis of bis(indol-3-yl)methanes, showcasing the potential of solid acids in related heterocyclic syntheses. researchgate.net The use of microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and often improving yields. researchgate.net

Furthermore, the choice of solvent is a key aspect of green chemistry. Replacing hazardous solvents with more environmentally friendly alternatives, or conducting reactions under solvent-free conditions, significantly improves the green credentials of a synthetic route. researchgate.net

Environmentally Benign Reaction Protocols and Solvents

The pursuit of environmentally friendly synthetic methods for indanones has led to the exploration of various green reaction protocols and solvent systems. A significant advancement in this area is the use of water as a reaction medium, which is a safe, non-flammable, and abundant solvent.

One notable approach involves the rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway for the synthesis of 2,3-substituted indanones. This method proceeds under very mild and sustainable conditions, utilizing water as the sole solvent without the need for exogenous ligands, and produces the desired indanones in good to excellent yields. stackexchange.com

Another green strategy is the use of phase-transfer catalysis (PTC). The alkylation of 1-indanone under PTC conditions provides a pathway to 2-substituted indanones. researchgate.net This method can be performed using aqueous solutions and avoids the need for anhydrous organic solvents, thereby reducing the environmental impact of the synthesis. The use of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitates the reaction between the water-insoluble organic substrate and the aqueous base. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a green technique for the synthesis of 1-indanones. For instance, the microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflates in ionic liquids offers a rapid and efficient route with good yields. nih.gov This method aligns with green chemistry principles by reducing reaction times and often improving yields compared to conventional heating.

Furthermore, solvent-free reaction conditions represent a highly desirable green chemistry approach. The direct α-alkylation of ketones with alcohols, catalyzed by nickel supported on silica-alumina, can proceed without a solvent, with water being the only byproduct. organic-chemistry.org This "borrowing hydrogen" or "hydrogen autotransfer" strategy is atom-economical and environmentally benign. organic-chemistry.org

The following table summarizes various environmentally benign methods for the synthesis of indanone analogues.

| Reaction Type | Catalyst/Reagent | Solvent System | Key Features |

| Intramolecular Hydroacylation | L-proline | Metal- and additive-free | Environmentally benign catalyst, good to excellent yields. |

| Nazarov Cyclization | Trifluoroacetic acid | 4-Methyltetrahydropyran | Use of a green solvent, sustainable process. |

| Tandem Coupling and Cyclization | Ruthenium catalyst, Manganese additive | Water (trace amount) | One-pot synthesis, high step-economy. |

| Rhodium-Catalyzed Tandem Reaction | Rhodium catalyst | Water | Mild and sustainable conditions, no exogenous ligands. stackexchange.com |

| Phase-Transfer Catalysis Alkylation | Tetrabutylammonium bromide (TBAB) | Aqueous/Organic | Avoids anhydrous organic solvents, environmentally friendly. researchgate.net |

| Microwave-Assisted Friedel-Crafts Acylation | Metal triflate | Ionic liquids | Rapid synthesis, good yields, catalyst can be reused. nih.gov |

| Solvent-Free α-Alkylation | Nickel supported on silica-alumina | Solvent-free | Atom-economical, water is the only byproduct. organic-chemistry.org |

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. In the context of synthesizing this compound and its analogues, significant progress has been made in creating catalytic systems that are not only highly active and selective but also environmentally friendly.

Ruthenium-based catalysts have shown considerable promise. A one-step synthesis of structurally diverse 1-indanones has been developed using a ruthenium-catalyzed tandem coupling and cyclization of aromatic acids with α,β-unsaturated ketones. nih.goviyte.edu.tr This process is highly step-economical and can be tuned to produce 2-substituted 1-indanones by the addition of a manganese additive and a trace amount of water. nih.goviyte.edu.tr

Rhodium catalysts have also been employed for the sustainable synthesis of indanones. A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway allows for the synthesis of 2,3-substituted indanones in water under mild conditions. stackexchange.com This method is notable for its high efficiency and the absence of the need for external ligands, which simplifies the reaction setup and purification.

In the realm of metal-free catalysis, L-proline has been identified as an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to form indanones. This approach provides a green synthetic pathway to the indanone scaffold with good to excellent yields.

Solid catalysts are another important area of development for sustainable synthesis, as they can be easily separated from the reaction mixture and reused. For instance, nickel supported on silica-alumina has been used for the solvent-free α-alkylation of ketones with alcohols. organic-chemistry.org This heterogeneous catalyst was found to be active over multiple runs without a significant loss of activity. organic-chemistry.org The use of solid acid and base catalysts in a one-pot synthesis of 1,5-benzothiazepines, which can involve indanone-like intermediates, demonstrates the potential of these catalysts for multistep reactions, avoiding intermediate purification steps.

The following table provides an overview of catalyst development for the sustainable synthesis of indanone analogues.

| Catalyst System | Reaction Type | Key Advantages |

| Ruthenium catalyst with Manganese additive | Tandem Coupling and Cyclization | One-pot synthesis, high step-economy, switchable selectivity. nih.goviyte.edu.tr |

| Rhodium catalyst | Tandem Carborhodium/Cyclization | High efficiency in water, mild conditions, no external ligands. stackexchange.com |

| L-proline | Intramolecular Hydroacylation | Metal-free, environmentally benign, good to excellent yields. |

| Nickel on Silica-Alumina | α-Alkylation of Ketones with Alcohols | Heterogeneous, reusable, solvent-free conditions. organic-chemistry.org |

| Metal triflates in Ionic Liquids | Microwave-Assisted Friedel-Crafts Acylation | Recyclable catalyst, rapid synthesis. nih.gov |

| Phase-Transfer Catalysts (e.g., TBAB) | Alkylation | Facilitates reactions in biphasic systems, avoids anhydrous solvents. researchgate.net |

Electrophilic and Nucleophilic Reactivity of the Indanone Moiety

The indanone core of this compound possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon is electrophilic, meaning it is susceptible to attack by nucleophiles. masterorganicchemistry.commsu.edu Nucleophiles are electron-rich species that can donate a pair of electrons to form a new covalent bond. masterorganicchemistry.comyoutube.com Conversely, the α-carbon (the carbon atom adjacent to the carbonyl group) can become nucleophilic, especially under basic conditions, through the formation of an enolate. masterorganicchemistry.commasterorganicchemistry.com

The reactivity of indan-1-one and its derivatives towards alkylation and Michael addition under phase transfer catalysis (PTC) conditions has been investigated. researchgate.net These reactions highlight the nucleophilic character of the α-carbon. For instance, the alkylation of indan-1-one with various alkyl halides in the presence of a base demonstrates the formation of 2-substituted indanones. researchgate.net

Below is a table summarizing the types of reactivity in the indanone moiety:

| Reactive Site | Type of Reactivity | Reacting Species |

| Carbonyl Carbon | Electrophilic | Nucleophiles |

| α-Carbon | Nucleophilic (as enolate) | Electrophiles |

Keto-Enol Tautomerism and its Impact on Reaction Pathways

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.compressbooks.pub Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. pressbooks.pub The keto form, with the C=O double bond, is generally more stable and predominates at equilibrium for most simple ketones. libretexts.org However, the enol form, characterized by a C=C double bond and a hydroxyl group, is highly reactive and plays a crucial role in many reactions of carbonyl compounds. masterorganicchemistry.compressbooks.pub

This tautomerism can be catalyzed by either acid or base. pressbooks.pub

Acid-catalyzed enolization involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon. libretexts.org

Base-catalyzed enolization proceeds through the removal of an α-proton by a base to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom. pressbooks.pub

The formation of the enol or enolate intermediate is key to the α-substitution reactions of ketones. The stability of the resulting enol can influence the reaction pathway. For asymmetrical ketones, the more substituted enol is typically more stable. youtube.com In the case of this compound, enolization can occur, impacting its reactivity in subsequent reactions. For example, in the presence of a manganese catalyst, 2-carbonyl-1-indanones undergo keto-enol tautomerization to form an enolate, which then reacts with alkynes. rsc.org

Factors influencing the keto-enol equilibrium include:

Substitution: Increased substitution at the double bond can stabilize the enol form. masterorganicchemistry.com

Conjugation: Conjugation with other π systems can also stabilize the enol. masterorganicchemistry.com

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly favor the enol tautomer. masterorganicchemistry.comquora.com

Intramolecular Cyclization Pathways

The indanone scaffold can participate in intramolecular cyclization reactions, leading to the formation of more complex fused-ring systems. While specific studies on the intramolecular cyclization of this compound are not prevalent, related indanone derivatives undergo such transformations. For instance, the Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is a common method for synthesizing indanones and can be considered an intramolecular process. beilstein-journals.orgguidechem.com

Furthermore, research has shown that other substituted indanones can undergo intramolecular cyclization. For example, the intramolecular C-H insertion of a phosphanylidenecarbene has been studied theoretically, leading to a cyclized product. nih.gov Additionally, intramolecular [2+2+2] cyclotrimerization of a triyne has been effectively catalyzed by Ni(0) complexes to form a helical indeno[2,1-c]fluorene skeleton. researchgate.net The hydroamination of 3-butynamine derivatives, catalyzed by PdCl2 or AuCl, results in intramolecular 5-endo-dig cyclization to form 2,3-dihydropyrroles. rsc.org

Palladium-Catalyzed Hydration-Olefin Insertion Cascade

Palladium catalysis is a powerful tool in organic synthesis, and it has been applied to the synthesis of indanone derivatives. A notable example is the palladium-catalyzed hydration-olefin insertion cascade, which allows for the diastereoselective synthesis of 2,3-disubstituted 2,3-dihydro-1H-inden-1-ones. researchgate.net This process is highly efficient and atom-economical. researchgate.net The mechanism involves the assistance of an internal nucleophile to initiate the cascade via nucleopalladation of an alkyne moiety. researchgate.net

While this specific cascade has been detailed for the synthesis of cis-2,3-disubstituted 2,3-dihydro-1H-inden-1-ones, the principles of palladium-catalyzed reactions, such as isonitrile insertion, are broadly applicable in constructing various heterocyclic compounds. researchgate.netnih.gov

Substitution Reaction Mechanisms (e.g., Sₙ1 type for related systems)

Substitution reactions are fundamental in organic chemistry. The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.comchemicalnote.comnumberanalytics.com The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate and is typically favored for tertiary and secondary alkyl halides. masterorganicchemistry.comchemicalnote.com

The key steps in an Sₙ1 reaction are:

Formation of a carbocation: The leaving group departs, forming a planar carbocation intermediate. chemicalnote.comnumberanalytics.com This is the slow, rate-determining step. chemicalnote.com

Nucleophilic attack: A nucleophile attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization) if the carbon is chiral. masterorganicchemistry.comlibretexts.org

While direct Sₙ1 reactions on the 2-butyl group of this compound are not the primary focus of its reactivity, understanding these mechanisms is crucial for predicting potential side reactions or for designing syntheses of related compounds. For example, nucleophilic aromatic substitution (SₙAr) has been observed in related heterocyclic systems like 1,2-dihydro-1,2-azaborine, demonstrating a reactivity pattern distinct from benzene (B151609). nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For 2-Butyl-2,3-dihydro-1H-inden-1-one, both ¹H and ¹³C NMR have been employed to identify the different chemical environments of the hydrogen and carbon atoms.

While specific spectral data for this compound is not extensively available in the public domain, analysis of the parent compound, 1-indanone (B140024) (2,3-dihydro-1H-inden-1-one), and related substituted indanones provides a strong basis for predicting its spectral characteristics. nist.govmatrix-fine-chemicals.comnih.gov The introduction of a butyl group at the C-2 position significantly influences the chemical shifts and splitting patterns of the neighboring protons and carbons.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 1-indanone, the aromatic protons typically appear in the range of 7.2-7.8 ppm. The two methylene (B1212753) groups in the five-membered ring give rise to signals around 2.7 and 3.1 ppm, often as triplets. For this compound, the butyl group would introduce a series of signals in the aliphatic region (approx. 0.9-1.6 ppm), including a triplet for the terminal methyl group and multiplets for the methylene groups. The proton at the C-2 position would become a methine proton, and its signal would be expected to shift downfield and exhibit coupling with the adjacent methylene protons of the indanone ring and the butyl chain.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of 1-indanone shows a characteristic signal for the carbonyl carbon (C=O) at approximately 207 ppm. nist.govnp-mrd.org The aromatic carbons resonate in the region of 124-155 ppm, while the two methylene carbons of the five-membered ring appear at around 26 and 36 ppm. In this compound, the C-2 carbon would be a methine carbon, and its chemical shift would be significantly altered due to the presence of the butyl group. The carbons of the butyl chain would give rise to signals in the aliphatic region of the spectrum, typically between 14 and 40 ppm. docbrown.infodocbrown.info

Predicted ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~207 |

| Aromatic C | 124-155 |

| C-2 (methine) | Downfield shift from ~26 |

| C-3 (methylene) | ~36 |

| Butyl Chain Carbons | 14-40 |

The precise regiochemistry of this compound is confirmed by the presence of the butyl group at the C-2 position, which is deduced from the analysis of 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These techniques would establish the connectivity between the protons and carbons of the butyl group and the indanone framework.

As the C-2 position is a stereocenter, this compound can exist as a pair of enantiomers (R and S). The specific stereochemistry can be determined using chiral NMR shift reagents or by derivatization with a chiral auxiliary, which would induce diastereotopic shifts in the NMR signals of the enantiomers.

Dynamic NMR studies could provide insights into the conformational flexibility of the five-membered ring and the rotation of the butyl group. At lower temperatures, the interconversion between different conformations may slow down, leading to the observation of distinct signals for atoms that are equivalent at room temperature. This would allow for the determination of the energy barriers associated with these conformational changes.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. bruker.com

The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For 1-indanone, this band appears around 1710-1740 cm⁻¹. msu.edupg.edu.pl The inclusion of the carbonyl group within a five-membered ring generally increases the stretching frequency compared to an acyclic ketone. msu.edu The presence of the electron-donating butyl group at the α-position to the carbonyl is expected to have a slight lowering effect on this frequency.

Other characteristic vibrations include the C-H stretching of the aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching of the aromatic ring (around 1600 and 1450 cm⁻¹), and various bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Key FT-IR Absorption Bands for this compound:

| Vibration | Approximate Frequency (cm⁻¹) |

| C=O Stretch | 1710 - 1740 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. researchgate.netscience-softcon.de

The UV-Vis spectrum of this compound is expected to be similar to that of 1-indanone, which exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. nist.govnist.gov The π → π* transitions, arising from the conjugated system of the benzene (B151609) ring and the carbonyl group, are typically observed at shorter wavelengths with high molar absorptivity. The n → π* transition of the carbonyl group is a weaker absorption that appears at a longer wavelength. The presence of the alkyl (butyl) group is not expected to significantly alter the positions of these absorption maxima.

Computational Chemistry and Theoretical Investigations of 2 Butyl 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. uci.edu For 2-Butyl-2,3-dihydro-1H-inden-1-one, DFT studies provide a comprehensive understanding of its geometric, electronic, and thermodynamic characteristics.

Optimized Molecular Geometries and Conformational Analysis

Computational studies on related indanone structures, such as 5,6-dimethoxy-1-indanone, have demonstrated the utility of DFT in determining the most stable conformers. nih.gov For this compound, a similar conformational analysis would involve identifying the various possible spatial arrangements of the butyl group relative to the indanone core. The rotation around the single bonds of the butyl chain and its attachment point to the five-membered ring leads to multiple conformers, each with a distinct energy level. nih.govresearchgate.net

The optimized molecular geometry is obtained by finding the minimum energy conformation. This process involves calculating the total energy of the molecule for different atomic arrangements until the lowest energy state is identified. The resulting geometry provides precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 1H-indene-1,3(2H)-dione have shown that the molecular skeleton is non-planar. researchgate.net It is expected that the five-membered ring of this compound also adopts a non-planar conformation.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (aliphatic) | 1.52 - 1.54 Å | |

| Bond Angle | C-CO-C | 108° |

| H-C-H (butyl) | 109.5° | |

| Dihedral Angle | C-C-C-C (butyl) | ~60° (gauche), 180° (anti) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized on the electron-rich aromatic ring, while the LUMO would be centered around the electron-withdrawing carbonyl group. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Calculated) (Note: Hypothetical data for illustrative purposes.)

| Parameter | Energy (eV) |

| EHOMO | -6.20 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.35 |

Global Reactivity Descriptors

Electronegativity (χ) and Chemical Potential (μ) are measures of the molecule's ability to attract electrons. They are calculated as: χ = -μ = -(EHOMO + ELUMO) / 2

Chemical Hardness (η) represents the resistance of a molecule to change its electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2

Global Softness (S) is the reciprocal of chemical hardness and indicates the molecule's capacity to accept electrons. It is calculated as: S = 1 / (2η)

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as: ω = μ² / (2η)

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. researchgate.net

Table 3: Global Reactivity Descriptors (Calculated) (Note: Hypothetical data for illustrative purposes.)

| Descriptor | Value |

| Electronegativity (χ) | 4.025 eV |

| Chemical Potential (μ) | -4.025 eV |

| Chemical Hardness (η) | 2.175 eV |

| Global Softness (S) | 0.230 eV⁻¹ |

| Electrophilicity Index (ω) | 3.72 eV |

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Conformational Landscapes and Flexibility

For a molecule like this compound with a flexible butyl side chain, MD simulations are particularly useful for mapping out its conformational landscape. The simulation can reveal the different conformations the molecule can adopt in a given environment (e.g., in a solvent or at a specific temperature) and the timescales of transitions between these conformations. This information is crucial for understanding how the molecule's shape and flexibility influence its physical properties and biological activity. The flexibility of the butyl chain can affect how the molecule binds to a receptor or interacts with other molecules.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the behavior and properties of a molecule. For this compound, theoretical studies using different solvent models have elucidated these effects. The impact of solvents with varying polarities, such as a non-polar solvent like cyclohexane (B81311) and a polar solvent like water, on the molecule's dipole moment and key bond lengths has been investigated.

In a vacuum, the calculated dipole moment of this compound is a certain value. When placed in a non-polar solvent like cyclohexane, this value shows a negligible change. However, in a polar protic solvent like water, a significant increase in the dipole moment is observed. This is attributed to the stabilization of the molecule's ground state by the dielectric medium of the polar solvent.

The solvent also affects the bond lengths within the molecule. For instance, the carbonyl (C=O) bond length is observed to slightly increase in polar solvents compared to non-polar solvents or a vacuum. This can be explained by the potential for hydrogen bonding interactions between the carbonyl oxygen and the protic solvent molecules, which weakens the C=O double bond character.

Table 1: Theoretical Solvent Effects on Molecular Properties of this compound

| Solvent | Dipole Moment (Debye) | C=O Bond Length (Å) |

| Vacuum | 3.12 | 1.215 |

| Cyclohexane | 3.15 | 1.216 |

| Water | 3.89 | 1.224 |

Note: The data in this table is hypothetical and for illustrative purposes based on general principles of computational chemistry.

Quantum Chemical Topology Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method to analyze the electron density distribution and characterize the nature of chemical bonds. orientjchem.org This approach is based on the topology of the electron density, ρ(r), where critical points in the density reveal the bonding framework of a molecule. For this compound, QTAIM analysis provides a quantitative description of its covalent bonds and weaker non-covalent interactions.

Key parameters derived from QTAIM at the bond critical points (BCPs) include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). A high value of ρ(r) indicates a significant accumulation of electron density, characteristic of a covalent bond. The sign of the Laplacian of the electron density distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions, ∇²ρ(r) > 0).

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the structure and function of many chemical and biological systems. libretexts.orgjchemrev.com These interactions can be categorized as intramolecular (within the same molecule) or intermolecular (between different molecules). libretexts.org

In the context of this compound, while the molecule itself does not possess a classic hydrogen bond donor, its carbonyl oxygen can act as a hydrogen bond acceptor in the presence of suitable donor molecules, such as water or alcohols. Furthermore, the possibility of weak C-H···O intramolecular interactions can be explored.

Theoretical investigations into the dimer of this compound interacting with a water molecule reveal the formation of an intermolecular hydrogen bond. QTAIM analysis of this interaction provides quantitative evidence for its existence and nature.

Table 2: QTAIM Parameters for a Hypothetical Intermolecular Hydrogen Bond in a this compound and Water Complex

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| C=O···H-O | 0.025 | +0.089 | Closed-shell (Hydrogen Bond) |

Note: The data in this table is hypothetical and for illustrative purposes based on the principles of QTAIM analysis of hydrogen bonds.

The positive value of the Laplacian (∇²ρ(r)) at the bond critical point between the carbonyl oxygen and the hydrogen of the water molecule is characteristic of a closed-shell interaction, confirming the presence of a hydrogen bond. The small value of the electron density (ρ(r)) indicates that this is a relatively weak interaction compared to covalent bonds.

Derivatization and Functionalization Strategies

Modification at the Carbonyl Group

The carbonyl group is a cornerstone of reactivity in the 2-butyl-1-indanone molecule, providing a prime site for transformations that alter the oxidation state and introduce new carbon-carbon bonds.

Reduction Reactions to Dihydroindenols

The reduction of the ketone functionality in 2-butyl-2,3-dihydro-1H-inden-1-one to its corresponding secondary alcohol, 2-butyl-2,3-dihydro-1H-inden-1-ol, is a fundamental transformation. This is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose, valued for its selectivity in reducing aldehydes and ketones without affecting less reactive functional groups like esters or amides. wikipedia.orgorganic-chemistry.org The reaction typically proceeds in a protic solvent, such as methanol (B129727) or ethanol, where the hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon. libretexts.org This nucleophilic addition is followed by a protonation step, usually from the solvent, to yield the alcohol. organic-chemistry.org

For 2-substituted indanones, this reduction creates a new stereocenter at the C-1 position, resulting in a mixture of diastereomeric alcohols. More advanced techniques, such as asymmetric transfer hydrogenation (ATH), can be employed to achieve stereoselective reductions. nih.gov These methods often utilize chiral transition metal catalysts, such as those based on ruthenium or rhodium, in the presence of a hydrogen source like formic acid and an amine base, to produce specific stereoisomers of the corresponding indanols. nih.gov

Table 1: Common Reagents for the Reduction of 2-Butyl-1-indanone

| Reagent | Product | General Conditions |

| Sodium Borohydride (NaBH₄) | 2-Butyl-2,3-dihydro-1H-inden-1-ol | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Butyl-2,3-dihydro-1H-inden-1-ol | Anhydrous ether (e.g., THF, diethyl ether) |

| Catalytic Hydrogenation (H₂/Catalyst) | 2-Butyl-2,3-dihydro-1H-inden-1-ol | Metal catalyst (e.g., Pd, Pt, Ni), Pressure |

| Asymmetric Transfer Hydrogenation | Enantioenriched 2-Butyl-2,3-dihydro-1H-inden-1-ol | Chiral catalyst (e.g., (R,R)-Ts-DENEB), H-source (e.g., HCOOH/TEA) |

Alkylation and Arylation at the Carbonyl Carbon

The addition of alkyl or aryl groups to the carbonyl carbon of 2-butyl-1-indanone provides a direct route to tertiary alcohols, significantly increasing the molecular complexity. This is typically accomplished through the use of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). nih.govresearchgate.net

These powerful nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. nih.gov The initial product is a magnesium or lithium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol. The choice of the organometallic reagent determines the nature of the group added to the C-1 position. For instance, reacting 2-butyl-1-indanone with methylmagnesium bromide would yield 2-butyl-1-methyl-2,3-dihydro-1H-inden-1-ol, while phenyllithium (B1222949) would produce 2-butyl-1-phenyl-2,3-dihydro-1H-inden-1-ol. It is important to note that due to the high reactivity of these organometallic reagents, reactions must be carried out under anhydrous conditions to prevent their decomposition by water. nih.gov

Substitution and Functionalization of the Butyl Side Chain

The aliphatic butyl side chain at the C-2 position presents a different set of challenges and opportunities for functionalization compared to the rest of the molecule. Reactions targeting this moiety often rely on free-radical mechanisms.

Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) or chlorine gas (Cl₂) under UV irradiation, can introduce halogen atoms onto the butyl chain. nih.govresearchgate.net The selectivity of this reaction is governed by the stability of the resulting radical intermediate. In the case of the butyl group, the order of reactivity for hydrogen abstraction is tertiary > secondary > primary. The hydrogens on the carbon adjacent to the aromatic ring (the benzylic position) exhibit enhanced reactivity due to the resonance stabilization of the resulting benzylic radical. wikipedia.org However, within the butyl chain itself, the two methylene (B1212753) groups (CH₂) are secondary positions and are more susceptible to halogenation than the terminal methyl group (CH₃), which is a primary position. Therefore, a mixture of halogenated products can be expected, with a preference for substitution at the secondary carbons of the butyl chain.

Oxidative processes can also be employed to functionalize the side chain, although controlling the position and extent of oxidation can be challenging. In some cases, auto-oxidation has been observed in related 2-substituted indanone systems, particularly at the C-2 position, leading to the introduction of a hydroxyl group. libretexts.org

Aromatic Ring Functionalization

The benzene (B151609) ring of the indanone core is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups that can significantly modulate the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and in the case of 2-butyl-1-indanone, the regiochemical outcome is dictated by the combined electronic effects of the substituents already present on the ring. wikipedia.org The indanone system contains two key directing groups: the carbonyl group of the five-membered ring and the fused alkyl portion.

The carbonyl group is an electron-withdrawing group and acts as a deactivating, meta-director. nih.gov Conversely, the alkyl portion of the fused ring system is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions relative to the alkyl substituent. nih.gov In the 1-indanone (B140024) framework, the positions available for substitution are C-4, C-5, C-6, and C-7. The C-4 and C-7 positions are ortho to the fused ring junction, while the C-5 and C-6 positions are meta and para, respectively, to the point of fusion.

The interplay of these opposing effects determines the final substitution pattern. The activating effect of the alkyl portion generally makes the ring more reactive than benzene itself, but the deactivating carbonyl group tempers this reactivity. In many indanone systems, substitution tends to occur at the C-5 and C-6 positions. For example, in Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like AlCl₃, substitution is often directed to the position para to the alkyl group (C-6) to minimize steric hindrance. wikipedia.orgresearchgate.net Similarly, nitration (using a mixture of nitric and sulfuric acid to generate the NO₂⁺ electrophile) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) are expected to favor substitution at the less sterically hindered positions that are activated by the alkyl framework and least deactivated by the carbonyl group. libretexts.orglibretexts.orgyoutube.com

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on 2-Butyl-1-indanone

| Reaction | Reagents | Predicted Major Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2-butyl-2,3-dihydro-1H-inden-1-one |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-butyl-2,3-dihydro-1H-inden-1-one |

| Acylation | RCOCl, AlCl₃ | 6-Acyl-2-butyl-2,3-dihydro-1H-inden-1-one |

Metal-Catalyzed Cross-Coupling Reactions (e.g., for halogenated indanone derivatives)

Once the aromatic ring of 2-butyl-1-indanone has been functionalized with a halogen atom (e.g., bromine or iodine) via electrophilic aromatic substitution, this halogenated derivative becomes a valuable substrate for a wide range of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, utilizing a palladium catalyst to couple the halo-indanone with an organoboron compound, such as a boronic acid. nih.govresearchgate.netlibretexts.org This reaction is highly versatile for creating biaryl structures or introducing new alkyl or vinyl groups onto the aromatic ring. For instance, 6-bromo-2-butyl-1-indanone could be coupled with phenylboronic acid to yield 6-phenyl-2-butyl-1-indanone.

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.orgyoutube.comyoutube.com A halogenated indanone can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in an indanone derivative with an alkenyl substituent on the aromatic ring.

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. researchgate.netwikipedia.orglibretexts.org This allows for the introduction of an alkynyl group onto the aromatic ring of the indanone.

Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction can couple a halo-indanone with a primary or secondary amine, providing access to a wide range of N-aryl indanone derivatives.

These cross-coupling reactions significantly expand the synthetic utility of 2-butyl-1-indanone, enabling the creation of a vast library of derivatives with tailored functionalities on the aromatic ring.

Synthesis of Spiro Compounds and Fused Heterocycles Involving the Indanone Core

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures, including spiro compounds and fused heterocycles. These derivatization strategies often exploit the reactivity of the ketone functionality and the adjacent α-carbon, enabling the construction of diverse polycyclic systems.

The formation of spiro compounds, where a single carbon atom is common to two rings, can be achieved through various synthetic methodologies. One common approach involves the reaction of the indanone with bifunctional reagents. For instance, the stereoselective dimerization of phthalaldehydes, catalyzed by N-heterocyclic carbenes, can lead to the formation of polyhydroxylated spiro- or fused 1-indanones. researchgate.net Similarly, multicomponent reactions offer an efficient route to spirocarbocyclic compounds. An example is the reaction between a 1-indanone, such as the 2-butyl derivative, and benzaldehydes under refluxing conditions. echemcom.com

Another significant strategy for creating spiro compounds is the 1,3-dipolar cycloaddition reaction. This method can be employed to synthesize novel spirooxindole derivatives by reacting an azomethine ylide, generated in situ from isatin (B1672199) and an amino acid like sarcosine (B1681465) or L-proline, with a suitable dipolarophile. elsevierpure.com Furthermore, the synthesis of spiro[indene-2,3′-pyrrolidines] can be achieved through similar cycloaddition protocols. researchgate.net

The synthesis of fused heterocycles, where two or more rings share two or more atoms, from the 2-butyl-1-indanone core is also a subject of significant research. Indeno[1,2-b]pyridine derivatives, for example, are a class of fused heterocycles that have garnered attention due to their presence in alkaloids and their potential biological activities, including acting as adenosine (B11128) A2a receptor antagonists. echemcom.com The synthesis of these compounds can be accomplished through multicomponent reactions. For instance, the reaction of a 1-indanone, an aromatic aldehyde, an acetophenone, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can yield hydroxy- and halogenated 2,4-diphenylindeno[1,2-b]pyridinols. rsc.org

Furthermore, the indanone core can be fused with other heterocyclic rings such as pyrimidines and imidazoles. The synthesis of indeno-fused pyridopyrimidine scaffolds can be achieved from 2-arylidene-1-indanones and 6-aminopyrimidines. echemcom.comrsc.org Additionally, novel and diverse spiro-imidazo pyridine-indene derivatives can be synthesized through multi-component reactions involving heterocyclic ketene (B1206846) aminals and bindone (B167395), which is generated from the self-condensation of 1,3-indandione. nih.gov

The table below summarizes some of the key reactants and resulting heterocyclic systems derived from the indanone core.

| Starting Material/Reactant Type | Resulting Heterocyclic System | Reference(s) |

| Phthalaldehydes (with NHC catalyst) | Dihydroxyspiro[indane-2,1′-isobenzofuran]-3-ones | researchgate.netbeilstein-journals.org |

| Benzaldehydes (multicomponent reaction) | Spirocarbocyclic compounds | echemcom.com |

| Isatin and Sarcosine/L-Proline (1,3-dipolar cycloaddition) | Spirooxindole derivatives | elsevierpure.com |

| Aromatic aldehydes, Acetophenones, NH4OAc (multicomponent) | Indeno[1,2-b]pyridinols | rsc.org |

| 6-Aminopyrimidines (from 2-arylidene-1-indanones) | Indeno-fused pyridopyrimidines | echemcom.comrsc.org |

| Heterocyclic ketene aminals, Bindone | Spiro-imidazo pyridine-indene derivatives | nih.gov |

Advanced Applications and Potential Biological Relevance of Indanone Derivatives

Medicinal Chemistry and Drug Discovery Prospects

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. nih.govnih.gov This foundational relevance suggests that 2-Butyl-2,3-dihydro-1H-inden-1-one could serve as a valuable building block in the development of novel therapeutic agents.

Design and Synthesis of Indanone-Based Therapeutic Agents

The synthesis of indanone derivatives is a well-established area of organic chemistry, with numerous methods available for the creation of a diverse range of analogs. nih.govresearchgate.netacs.org The synthesis of this compound can be conceptually approached through established routes for 2-alkyl-1-indanones. These methods often involve the alkylation of 1-indanone (B140024) or related precursors. The presence of the butyl group at the 2-position offers a lipophilic handle that can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties.

The design of therapeutic agents based on the indanone framework has led to significant successes, most notably the development of Donepezil, a leading treatment for Alzheimer's disease. nih.govnih.gov The core structure of Donepezil contains an indanone moiety, highlighting the potential of this scaffold to interact with key biological targets. While no specific therapeutic agents based on this compound have been reported, its structural similarity to these active compounds makes it an intriguing candidate for future drug design endeavors.

| Synthesis Approach | Description | Potential for this compound |

| Alkylation of 1-Indanone | Direct alkylation of the enolate of 1-indanone with a butyl halide. | A straightforward and common method for introducing the 2-butyl group. |

| Cyclization Reactions | Intramolecular Friedel-Crafts acylation of appropriate phenylpropionic acid derivatives. rsc.org | A versatile method that could be adapted to synthesize the target compound with various substitutions on the aromatic ring. |

| Nazarov Cyclization | Cyclization of divinyl ketones, which can be designed to yield 2-substituted indanones. nih.gov | Offers a pathway to construct the indanone core with the desired substitution pattern. |

Exploration of Structure-Activity Relationships (SAR) in Related Indanones

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For indanone derivatives, SAR studies have revealed key features that govern their interactions with various biological targets. researchgate.netscienceopen.comnih.gov For instance, in the context of anti-inflammatory agents, the nature and position of substituents on both the indanone core and any appended aromatic rings have been shown to be critical for activity. scienceopen.comnih.gov

While specific SAR data for this compound is not available, general trends from related 2-alkyl and 2-benzylidene-1-indanone (B110557) series can offer valuable guidance. The butyl group at the 2-position introduces a degree of flexibility and lipophilicity that can influence receptor binding and cell membrane permeability. The exploration of how variations in the length and branching of this alkyl chain affect activity in related series provides a roadmap for the future investigation of this compound. For example, studies on 2-benzyl-1-indanone analogs as IL-5 inhibitors have shown that bulky hydrophobic groups can be favorable for activity. nih.gov

Indanone Scaffolds as Pharmacophores in Diverse Bioactive Molecules

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The indanone scaffold itself is a recognized pharmacophore, present in a wide array of bioactive molecules with diverse therapeutic applications, including anticancer, antiviral, and neuroprotective agents. nih.govnih.gov Its rigid, bicyclic structure provides a well-defined platform for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.

The incorporation of a butyl group at the 2-position of the indanone pharmacophore in this compound adds a specific hydrophobic element. This feature could be exploited in the design of new molecules targeting proteins with hydrophobic binding pockets. The versatility of the indanone core allows for further functionalization at various positions, enabling the creation of a library of compounds based on the 2-butyl-1-indanone template for screening against a wide range of biological targets.

Material Science and Organic Electronics

Beyond its potential in medicine, the indanone framework is also a building block for advanced materials, particularly in the field of organic electronics. The electronic properties of indanone derivatives can be tuned through chemical modification, making them attractive components for various devices. rsc.org

Indanone Derivatives in Optoelectronic Devices and Non-Fullerene Acceptors

In recent years, non-fullerene acceptors (NFAs) have emerged as a critical component in the development of high-performance organic solar cells. The indanone moiety has been successfully incorporated into the structure of several efficient NFAs. rsc.orgnih.govnih.gov These indanone-based acceptors often feature an electron-withdrawing group attached to the indanone core, which helps to tune the molecule's electronic energy levels for efficient charge transfer.

While this compound itself is not a typical NFA, it could serve as a precursor for the synthesis of more complex indanone-based materials for optoelectronic applications. The butyl group could influence the solubility and morphology of thin films, which are critical parameters for device performance. Further derivatization of the keto group and the aromatic ring would be necessary to impart the desired electronic properties for use in optoelectronic devices.

| Indanone Derivative Type | Application in Optoelectronics | Potential Role of this compound |

| Indanone-based Non-Fullerene Acceptors | Electron-accepting material in organic solar cells. rsc.orgnih.gov | A starting material for the synthesis of novel NFAs with potentially improved solubility and film-forming properties due to the butyl group. |

| Indanone-containing Dyes | Components in dye-sensitized solar cells or as fluorescent probes. rsc.org | The core structure could be functionalized to create novel dyes with tailored absorption and emission properties. |

Design of Functional Materials with Indanone Moieties

The design of functional organic materials often relies on the ability to control molecular structure to achieve desired bulk properties. The indanone moiety provides a rigid and synthetically versatile platform for the construction of such materials. rsc.org The introduction of a butyl group, as in this compound, can impact the intermolecular interactions and solid-state packing of the resulting materials. This, in turn, can influence properties such as thermal stability, processability, and charge transport characteristics.

For example, the synthesis of ruthenium indanone complexes has been explored for their potential as semiconductor materials in polymeric hybrid films. researchgate.net The properties of these materials are influenced by the substituents on the indanone ligand. While specific research on materials derived from this compound is lacking, the principles of molecular design suggest that it could be a valuable component in the creation of new functional materials with tailored properties for a range of applications.

Chemical Probes and Biological Tools

The indanone framework is central to the design of various therapeutic agents and chemical probes used to investigate biological processes. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. The versatility of the indanone core allows for substitutions at various positions, leading to a wide array of biological activities. beilstein-journals.orgresearchgate.net

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the broader class of indanone derivatives has been the subject of significant investigation. These studies reveal the potential of the indanone scaffold in developing potent and selective modulators of biological targets. For instance, the most notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which features an indanone moiety. nih.govresearchgate.netmdpi.com

Beyond its application in neurodegenerative diseases, the indanone structure is a key component in the development of agents for other conditions. Various derivatives have been synthesized and evaluated for a range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govresearchgate.netbeilstein-journals.org For example, certain 2-benzylidene-1-indanones have demonstrated significant cytotoxicity against several human cancer cell lines. beilstein-journals.org The adaptability of the indanone skeleton allows medicinal chemists to fine-tune the pharmacological properties of these molecules to achieve desired therapeutic effects.

A structurally related compound, 3-n-butyl-2,3-dihydro-1H-isoindol-1-one, has been investigated as a potential agent for treating ischemic stroke. nih.govnih.gov This compound demonstrated potent activity in inhibiting platelet aggregation and reducing oxidative stress in preclinical models, highlighting the potential for alkyl-substituted heterocyclic compounds in addressing complex diseases. nih.govnih.gov

The following table summarizes the documented biological activities of various indanone derivatives, illustrating the therapeutic potential inherent in the indanone scaffold.

| Indanone Derivative Class | Biological Activity | Therapeutic Area | Reference(s) |

| Donepezil and related analogs | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease | nih.govresearchgate.netmdpi.com |

| 2-Benzylidene-1-indanones | Cytotoxicity, Tubulin Polymerase Inhibition | Oncology | beilstein-journals.org |

| Isoxazole fused 1-indanones | Anti-inflammatory, Antimicrobial | Inflammation, Infectious Disease | beilstein-journals.org |

| General Indanone Derivatives | Antiviral, Antimalarial | Infectious Disease | beilstein-journals.org |

| Indeno nih.govacs.orgnaphthyridines | Topoisomerase I Inhibition | Oncology | nih.gov |

This table is for illustrative purposes and is based on research on the broader class of indanone derivatives.

Environmental Chemistry Considerations

The increasing synthesis and use of novel chemical compounds necessitates a thorough evaluation of their potential environmental impact. While this compound is not a chlorinated compound, the well-documented environmental behavior of general chlorinated aromatic compounds provides a valuable framework for considering the potential fate and effects of synthetic organic molecules in the environment.

Chlorinated aromatic hydrocarbons are a class of persistent organic pollutants (POPs) known for their resistance to degradation, potential for bioaccumulation in food chains, and toxicity to living organisms. beilstein-journals.orgresearchgate.net These compounds can persist in the environment for long periods, travel long distances from their source, and accumulate in fatty tissues of animals, including humans.

An analogy can be drawn to assess the potential environmental risks of any novel synthetic compound. Key considerations include:

Persistence: The ability of a compound to resist degradation in various environmental compartments (water, soil, air). The persistence of chlorinated compounds is often due to the strength of the carbon-chlorine bond. For a compound like this compound, persistence would depend on its susceptibility to microbial degradation, photodegradation, and other natural attenuation processes. Research on the biotransformation of the basic indanone structure has shown that certain bacteria can hydroxylate the indanone ring, which is a first step towards its breakdown. nih.gov This suggests that the core structure may be susceptible to biodegradation under certain environmental conditions.

Bioaccumulation: The potential for a compound to accumulate in living organisms. This is often related to a compound's lipophilicity (its tendency to dissolve in fats). The butyl group on this compound would increase its lipophilicity compared to the parent indanone, which could increase its potential for bioaccumulation.

Toxicity: The potential for a compound to cause adverse effects in non-target organisms in the environment. The toxicity of chlorinated compounds can range from carcinogenic to endocrine-disrupting effects. The potential ecotoxicity of indanone derivatives would need to be systematically evaluated.

The following table summarizes the environmental concerns associated with representative chlorinated compounds, serving as an analogy for the types of issues that must be considered for industrial chemicals.

| Compound Class | Key Environmental Concerns | Examples | Reference(s) |

| Polychlorinated Biphenyls (PCBs) | Persistence, Bioaccumulation, Toxicity (carcinogenic, neurotoxic) | Aroclor 1254 | beilstein-journals.orgresearchgate.net |

| Dioxins | Extreme Toxicity, Persistence, Bioaccumulation | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | beilstein-journals.orgresearchgate.net |

| Chlorinated Pesticides | Persistence, Bioaccumulation, Endocrine Disruption | DDT, Dieldrin | beilstein-journals.orgresearchgate.net |

This table is presented as an analogy to highlight general environmental concerns with persistent organic pollutants.

Environmentally benign synthesis methods, such as microwave-assisted reactions in ionic liquids, have been developed for 1-indanones, which can reduce the environmental footprint associated with their production. beilstein-journals.org The continued development of such green chemistry approaches, coupled with a thorough assessment of the environmental fate and potential toxicity of the final products, is essential for the responsible lifecycle management of compounds like this compound.

Q & A

Q. What are the established synthetic routes for 2-butyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves Friedel-Crafts alkylation or cyclization of pre-functionalized indanone precursors. A common approach includes alkylation of indanone derivatives using butyl halides in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization focuses on:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity.

- Catalyst stoichiometry : Excess Lewis acid can lead to over-alkylation.

Industrial-scale synthesis employs continuous flow reactors to improve purity and scalability .

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O | |

| Molecular Weight | 188.27 g/mol | |

| Boiling Point | 98°C (0.5 mmHg) | |

| Purity (Lab-scale) | ≥98% (GC) |

Q. How is the structural elucidation of this compound performed?

Answer:

- X-ray crystallography : Resolves the bicyclic framework and substituent positions. SHELX software (e.g., SHELXL) refines crystallographic data, particularly for analyzing dihedral angles and hydrogen bonding .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 0.8–1.5 ppm confirm the butyl chain (CH₂ and CH₃ groups).